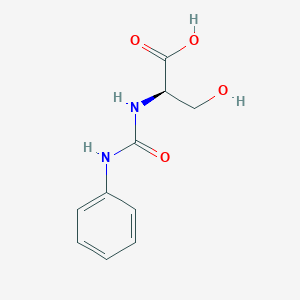

N-(Phenylcarbamoyl)-D-serine

Description

Structure

3D Structure

Properties

CAS No. |

827612-35-1 |

|---|---|

Molecular Formula |

C10H12N2O4 |

Molecular Weight |

224.21 g/mol |

IUPAC Name |

(2R)-3-hydroxy-2-(phenylcarbamoylamino)propanoic acid |

InChI |

InChI=1S/C10H12N2O4/c13-6-8(9(14)15)12-10(16)11-7-4-2-1-3-5-7/h1-5,8,13H,6H2,(H,14,15)(H2,11,12,16)/t8-/m1/s1 |

InChI Key |

HJBYQUJNOUQHCM-MRVPVSSYSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)NC(=O)N[C@H](CO)C(=O)O |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)NC(CO)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Advanced Chemical Derivatization

Stereoselective Synthesis of N-(Phenylcarbamoyl)-D-serine

The creation of this compound with high optical purity is critical for its potential applications. This section outlines the primary synthetic routes and the optimization necessary to maintain the desired stereochemistry.

Pathways for Introducing the Phenylcarbamoyl Group to D-Serine

The most direct and widely employed method for introducing a phenylcarbamoyl group onto the nitrogen atom of an amino acid is through the reaction with an isocyanate. Phenyl isocyanate serves as a reactive electrophile that readily attacks the nucleophilic amino group of D-serine. wikipedia.orgrsc.org

The fundamental reaction involves the nucleophilic addition of the primary amine of D-serine to the central carbon atom of the isocyanate group of phenyl isocyanate. This reaction is typically performed in a suitable aprotic solvent, such as dioxane or dimethylformamide (DMF), to prevent unwanted side reactions of the isocyanate with protic solvents. The reaction generally proceeds under mild conditions, often at room temperature. nih.gov

To ensure the desired N-acylation occurs without competing reactions at the hydroxyl or carboxylic acid moieties, protection strategies may be employed. The carboxylic acid is often protected as an ester (e.g., methyl or benzyl (B1604629) ester) prior to the reaction with phenyl isocyanate. The hydroxyl group of the serine side chain is generally less reactive than the primary amine and may not require protection, although its protection as a silyl (B83357) or benzyl ether can prevent potential side reactions, such as the formation of O-phenylcarbamoyl derivatives, especially under basic conditions or with prolonged reaction times. nih.gov A study on the reaction of 4-methylphenyl isocyanate with various amino acids, including D,L-serine, demonstrated the formation of the corresponding N-carbamoyl derivative. nih.gov

A typical synthetic pathway can be summarized as follows:

Protection of D-Serine: The carboxylic acid of D-serine is first converted to its methyl ester using standard esterification methods, such as reaction with methanol (B129727) in the presence of an acid catalyst (e.g., thionyl chloride or HCl). This yields D-serine methyl ester. orgsyn.org

Carbamoylation: The D-serine methyl ester is then reacted with phenyl isocyanate in an anhydrous aprotic solvent. The reaction mixture is stirred at room temperature until completion, which can be monitored by techniques like thin-layer chromatography (TLC).

Deprotection (optional): If the final product with a free carboxylic acid is desired, the methyl ester is subsequently hydrolyzed, typically under basic conditions (e.g., using NaOH or LiOH) followed by acidification. Care must be taken during this step to avoid racemization.

| Step | Reactants | Reagents/Solvents | Product |

| 1. Esterification | D-Serine | Methanol, Thionyl Chloride | D-Serine methyl ester |

| 2. Carbamoylation | D-Serine methyl ester, Phenyl isocyanate | Dioxane (anhydrous) | This compound methyl ester |

| 3. Hydrolysis | This compound methyl ester | NaOH(aq), then HCl(aq) | This compound |

Optimization of Reaction Conditions for Enantiomeric Purity

Maintaining the enantiomeric integrity of the D-serine stereocenter is paramount during synthesis. Racemization, the conversion of the D-enantiomer into a mixture of D and L forms, can occur, particularly at the α-carbon, which is activated by the adjacent carbonyl group. Several factors must be carefully controlled to ensure high enantiomeric purity.

Temperature: Reactions are typically conducted at or below room temperature. Elevated temperatures can provide the energy needed to overcome the barrier to deprotonation-reprotonation at the α-carbon, leading to racemization.

Base and pH: The presence of a strong base can facilitate the abstraction of the α-proton, leading to the formation of a planar enolate intermediate, which upon reprotonation can yield both enantiomers. Therefore, the reaction is ideally performed under neutral or mildly acidic conditions if possible. During ester hydrolysis, careful control of the base concentration and reaction time is crucial. nih.gov

Solvent: The choice of solvent can influence reaction rates and the stability of intermediates. Aprotic, non-polar to polar aprotic solvents are generally preferred.

Reagent Purity and Stoichiometry: The use of high-purity, enantiomerically pure D-serine is a prerequisite. orgsyn.org The stoichiometry of the reagents should be carefully controlled to drive the reaction to completion without requiring harsh conditions for purification that might induce racemization.

The enantiomeric excess (ee) of the final product is a critical measure of success and can be determined using chiral chromatography techniques, such as chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) after appropriate derivatization. researchgate.netresearchgate.netnih.gov

Advanced Derivatization Strategies for this compound Analogues

Starting from the core structure of this compound, a multitude of analogues can be generated through systematic chemical modifications. These derivatization strategies allow for the fine-tuning of the molecule's physicochemical properties.

Systematic Modifications of the Phenyl Ring (e.g., halogenation, alkylation, heteroaryl substitution)

The phenyl ring of the phenylcarbamoyl moiety is a prime target for modification to explore structure-activity relationships. A variety of substituted phenyl isocyanates are commercially available or can be synthesized, allowing for the introduction of diverse functional groups.

Halogenation: Introducing halogen atoms (F, Cl, Br, I) at various positions on the phenyl ring can modulate the electronic properties and lipophilicity of the molecule. For example, reacting D-serine with 4-chlorophenyl isocyanate or 3,4-difluorophenyl isocyanate would yield the corresponding halogenated analogues. Such modifications are common in medicinal chemistry to enhance binding affinity or alter metabolic stability. farmaciajournal.com

Alkylation: Alkyl groups (e.g., methyl, ethyl, trifluoromethyl) can be introduced to the phenyl ring. These groups can influence steric interactions and lipophilicity. The synthesis of N-(4-methylphenylcarbamoyl)-D,L-serine has been reported, illustrating this approach. nih.gov

| Modification | Example Reagent | Potential Analogue |

| Halogenation | 4-Fluorophenyl isocyanate | N-(4-Fluorophenylcarbamoyl)-D-serine |

| Alkylation | 4-Methylphenyl isocyanate | N-(4-Methylphenylcarbamoyl)-D-serine |

| Heteroaryl Substitution | 3-Pyridyl isocyanate | N-(Pyridin-3-ylcarbamoyl)-D-serine |

Functionalization of the Serine Side Chain and Carboxylic Acid Moiety

The native functional groups of the D-serine backbone, the hydroxyl side chain and the carboxylic acid, offer further opportunities for derivatization.

Side Chain Functionalization: The primary hydroxyl group of the serine side chain is a versatile handle for introducing a wide array of functionalities.

Esterification/Etherification: The hydroxyl group can be acylated to form esters or alkylated to form ethers, introducing new groups that can alter polarity and steric bulk.

Carbamoylation: The hydroxyl group can also react with isocyanates to form a carbamate (B1207046) linkage, as demonstrated in the synthesis of 5-O-carbamoylpolyoxamic acid from D-serine. acs.org This would result in a di-carbamoylated molecule.

Displacement: The hydroxyl group can be converted into a good leaving group (e.g., a tosylate or mesylate) and subsequently displaced by various nucleophiles to introduce groups like azides, thiols, or alternative alkyl chains, significantly altering the side chain's character. acs.org

Carboxylic Acid Functionalization: The carboxylic acid moiety is readily modified using standard peptide chemistry techniques.

Esterification: It can be converted into a variety of esters (e.g., methyl, ethyl, tert-butyl, benzyl esters) to modulate solubility and cell permeability. researchgate.net

Amidation: The carboxylate can be coupled with primary or secondary amines using coupling reagents like DCC (dicyclohexylcarbodiimide) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) to form a diverse library of amides. This allows for the extension of the molecule and the introduction of new functional groups.

Exploration of Linker Chemistry Variations within the Carbamoyl (B1232498) Structure

The carbamoyl group itself, -NH-C(=O)-, can be considered a linker. While the core structure is generally conserved, variations can be conceptualized. One approach involves modifying the nitrogen of the carbamoyl group. For instance, instead of a simple N-H, an N-alkyl or N-aryl group could be present, leading to a trisubstituted urea (B33335) derivative.

Another strategy involves synthesizing analogues where the phenyl group is not directly attached to the carbamoyl nitrogen but is instead separated by a spacer. This can be achieved by first synthesizing an amino-terminated linker attached to the phenyl ring (e.g., 4-aminomethylaniline) and then reacting this construct with an activated D-serine derivative. This approach is used to create heterodimeric compounds where two different pharmacophores are joined by a linker to bridge binding sites. nih.gov For example, a linker could be introduced between the phenyl ring and the carbamoyl nitrogen, leading to structures like N-((4-phenylbutyl)carbamoyl)-D-serine. This would allow for greater flexibility and the potential to span larger distances within a biological target.

Preparation of Isotopically Labeled this compound for Mechanistic Tracing

The use of isotopically labeled molecules is a cornerstone of mechanistic studies in chemistry and biology, allowing for the precise tracking of atoms through complex transformations. In the context of this compound, isotopic labeling provides an invaluable tool for elucidating its metabolic fate, and interactions with biological targets, and for quantifying its presence in complex biological matrices. The synthesis of isotopically labeled this compound primarily involves the incorporation of stable isotopes such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N) into specific positions within the molecule.

The general strategy for preparing an isotopically labeled version of this compound involves a two-step conceptual process: first, the synthesis or acquisition of isotopically labeled D-serine, and second, the reaction of this labeled precursor with a labeled or unlabeled phenyl isocyanate. The choice of isotope and its position within the molecule is dictated by the specific research question being addressed.

Synthetic Approaches to Labeled Precursors

The synthesis of isotopically labeled this compound begins with the appropriately labeled D-serine precursor. Several isotopologues of D-serine are commercially available or can be synthesized. For instance, D-Serine-d₃, where the two protons on the β-carbon and the proton on the α-carbon are replaced with deuterium, is a readily available starting material. medchemexpress.comisotope.com Similarly, D-serine labeled with ¹³C at various positions (e.g., [1-¹³C]D-serine, [2-¹³C]D-serine, [3-¹³C]D-serine, or uniformly labeled [U-¹³C]D-serine) or with ¹⁵N in the amino group can be procured or synthesized.

The introduction of isotopic labels into the phenylcarbamoyl moiety is also a viable strategy. This can be achieved by using isotopically labeled phenyl isocyanate, such as ¹³C-labeled phenyl isocyanate, which would place the label in the carbamoyl carbonyl group or within the phenyl ring. The synthesis of such labeled isocyanates can be accomplished through established synthetic routes utilizing labeled precursors.

Reaction of Labeled Precursors

Once the desired isotopically labeled precursor is obtained, the formation of this compound proceeds via the reaction of the amino group of D-serine with phenyl isocyanate. This reaction is typically a straightforward nucleophilic addition and can be carried out under standard laboratory conditions.

For example, to synthesize this compound-2,3,3-d₃, one would react D-serine-2,3,3-d₃ with unlabeled phenyl isocyanate. The resulting molecule would contain deuterium atoms at the α- and β-positions of the serine backbone. This specific labeling pattern can be particularly useful for mass spectrometry-based quantification methods, as the labeled compound will have a distinct mass-to-charge ratio compared to its unlabeled counterpart.

Applications in Mechanistic Tracing

Isotopically labeled this compound serves as a powerful tracer in various experimental setups. In metabolic studies, for instance, the labeled compound can be introduced into a biological system, and its metabolic products can be identified and quantified using techniques like mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy. The presence of the isotopic label allows for the unambiguous identification of metabolites derived from the administered compound, distinguishing them from endogenous molecules.

In the study of enzyme kinetics and mechanisms, isotopically labeled substrates can reveal kinetic isotope effects (KIEs). nih.gov For example, if a C-H bond at a specific position is broken in the rate-determining step of an enzymatic reaction, replacing that hydrogen with deuterium may lead to a measurable decrease in the reaction rate. By synthesizing this compound with deuterium at different positions, researchers can probe the mechanism of enzymes that may act upon this molecule.

Furthermore, isotope-labeled compounds are extensively used as internal standards in quantitative mass spectrometry assays. medchemexpress.com By adding a known amount of the isotopically labeled analog of this compound to a biological sample, the concentration of the unlabeled endogenous or administered compound can be determined with high accuracy and precision.

The following table provides examples of potential isotopically labeled this compound molecules and their primary applications in mechanistic tracing.

| Labeled Compound | Isotope Position | Potential Application |

| This compound-2-d | α-carbon of serine | Mechanistic studies of enzymatic reactions involving the α-proton. |

| This compound-3,3-d₂ | β-carbon of serine | Tracing the metabolic fate of the serine backbone. |

| N-(Phenylcarbamoyl-¹⁵N)-D-serine | Carbamoyl nitrogen | Investigating interactions and reactions involving the carbamoyl group. |

| N-([¹³C₆]-Phenylcarbamoyl)-D-serine | Phenyl ring | Tracing the metabolism of the phenyl moiety. |

| N-(Phenylcarbamoyl)-[¹-¹³C]-D-serine | Carboxyl carbon of serine | Following the decarboxylation or other reactions at the carboxyl group. |

| N-(Phenylcarbamoyl)-[¹⁵N]-D-serine | Amino nitrogen of serine | Probing the stability and reactions of the original amide bond. |

The synthesis and application of isotopically labeled this compound are crucial for a detailed understanding of its chemical and biological behavior. These labeled compounds provide a level of molecular detail that is often unattainable with other analytical methods, making them indispensable tools in modern chemical and biomedical research.

Molecular and Biochemical Mechanisms of Action

Ligand-Target Interactions at Receptors

The primary molecular target for N-(Phenylcarbamoyl)-D-serine is expected to be the NMDA receptor, a key player in excitatory synaptic transmission and plasticity in the central nervous system. nih.govnih.gov

Investigation of Binding Affinity to N-Methyl-D-Aspartate (NMDA) Receptors, particularly the Glycine (B1666218) Co-agonist Site

D-serine is a potent endogenous co-agonist at the glycine binding site on the GluN1 subunit of the NMDA receptor. nih.govbohrium.com The addition of a phenylcarbamoyl group to the D-serine backbone would likely alter its binding affinity (Ki) for this site. The bulky and hydrophobic nature of the phenylcarbamoyl group could either enhance or hinder binding, depending on the specific conformational changes it induces and its interactions with the amino acid residues within the binding pocket. Currently, there is no publicly available experimental data quantifying the binding affinity of this compound for the NMDA receptor glycine site.

Characterization of Modulatory Effects on NMDA Receptor Subtypes (e.g., GluN1/GluN2, GluN3)

NMDA receptors are heterotetrameric complexes typically composed of two GluN1 subunits and two GluN2 (A-D) or, less commonly, GluN3 (A-B) subunits. nih.govnih.gov The subunit composition dictates the receptor's pharmacological and biophysical properties. D-serine itself can differentially modulate various NMDA receptor subtypes. nih.gov It is plausible that this compound would also exhibit subtype-specific modulatory effects. The phenylcarbamoyl moiety could introduce novel interactions with residues in the ligand-binding domain that differ between subtypes, potentially leading to a unique profile of positive or negative allosteric modulation. However, specific electrophysiological studies on the effects of this compound on GluN1/GluN2 and GluN1/GluN3 receptor currents are lacking.

Exploration of Interactions with Other Putative Receptors or Ion Channels

Beyond the NMDA receptor, D-serine has not been shown to have significant interactions with other major neurotransmitter receptors or ion channels at physiological concentrations. The specificity of this compound for the NMDA receptor glycine site would need to be experimentally determined. It is conceivable that the phenylcarbamoyl group could confer affinity for other, unrelated binding sites, but there is currently no evidence to support this hypothesis.

Enzymatic Interactions and Metabolic Pathways

The metabolic fate of this compound is likely governed by the enzymes that regulate D-serine levels in the brain: serine racemase and D-amino acid oxidase.

Substrate Specificity and Kinetic Analysis with Serine Racemase

Serine racemase is the enzyme responsible for the synthesis of D-serine from L-serine and can also catalyze the reverse reaction. nih.govwikipedia.org The enzyme exhibits a high degree of substrate specificity. The presence of the large phenylcarbamoyl group on the D-serine molecule would likely make it a poor substrate for serine racemase. It is more probable that this compound could act as an inhibitor of the enzyme.

Table 1: Anticipated Kinetic Profile of this compound with Serine Racemase

| Parameter | Expected Value for this compound | Rationale |

| Km (as a substrate) | High | The bulky phenylcarbamoyl group is expected to sterically hinder binding to the active site, leading to a low affinity. |

| Vmax (as a substrate) | Low | Even if binding occurs, the modification would likely interfere with the catalytic mechanism, resulting in a very slow reaction rate. |

| Ki (as an inhibitor) | To be determined | The compound could potentially bind to the active site or an allosteric site and inhibit the enzyme. This would require experimental investigation. |

Interaction Profile with D-Amino Acid Oxidase and D-Serine Dehydratase

D-amino acid oxidase (DAAO) is a flavoenzyme that catalyzes the oxidative deamination of D-amino acids, including D-serine, playing a key role in its degradation. nih.govnih.gov D-serine dehydratase (D-serine deaminase) also contributes to D-serine catabolism. nih.gov It is highly probable that this compound would interact with DAAO, potentially as an inhibitor.

Table 2: Anticipated Interaction Profile of this compound with D-Amino Acid Oxidase

| Interaction Type | Expected Outcome for this compound | Rationale |

| Substrate Activity | Unlikely | The phenylcarbamoyl group would likely prevent the molecule from fitting into the active site of DAAO in a manner conducive to catalysis. |

| Inhibitory Activity (IC50/Ki) | Possible | The compound could act as a competitive or non-competitive inhibitor of DAAO by binding to the active site or an allosteric site. Experimental determination of IC50 or Ki values is necessary. |

Impact on Serine/Glycine and One-Carbon Metabolic Pathways

D-serine, the core component of this compound, has been shown to exert significant influence over the interconnected serine/glycine and one-carbon metabolic pathways. This network is fundamental for cellular proliferation and survival, as it is responsible for synthesizing nucleotides (purines and thymidylate), amino acids, and producing the universal methyl donor S-adenosylmethionine (SAM). nih.govresearchgate.netelifesciences.org The metabolism of one-carbon units is a complex cycle reliant on folate, and it provides essential building blocks for numerous biosynthetic pathways. nih.govresearchgate.net

Recent research indicates that D-serine can act as a modulator of this critical metabolic hub. Specifically, D-serine has been found to suppress one-carbon metabolism. The proposed mechanism involves competition with its enantiomer, L-serine, for transport into the mitochondria. L-serine is a primary donor of one-carbon units within the mitochondria, a reaction catalyzed by serine hydroxymethyltransferase 2 (SHMT2). nih.govresearchgate.net By impeding the mitochondrial uptake of L-serine, D-serine can effectively reduce the downstream production of metabolites within the one-carbon pathway.

Studies in neural progenitor cells have demonstrated that the introduction of D-serine leads to a decrease in the production of formate, a key intermediate in the folate cycle of one-carbon metabolism. This suppression of metabolic flow is significant, as one-carbon metabolism is crucial for cell proliferation and survival. The restriction of this pathway by D-serine has been linked to reduced cell proliferation and the induction of apoptosis. This highlights a pivotal role for D-serine in metabolic regulation, shifting the balance from anabolic processes towards other cellular fates.

| Metabolic Pathway | Key Molecule | Observed Impact of D-serine | Mechanism |

|---|---|---|---|

| Serine/Glycine Metabolism | L-serine | Competitive Inhibition | D-serine competes with L-serine for mitochondrial transport. |

| One-Carbon Metabolism | Formate | Reduced Production | Suppression of the folate cycle due to limited L-serine availability. |

| Cellular Processes | Cell Proliferation | Inhibition | Restriction of essential building blocks from one-carbon metabolism. |

Intracellular Signaling Cascade Modulation

The influence of this compound on intracellular signaling is likely multifaceted, stemming from the established roles of D-serine as a key signaling molecule, particularly in the nervous system, and its impact on cellular metabolism which is intrinsically linked to major signaling hubs like mTOR.

The mechanistic target of rapamycin (B549165) (mTOR) is a serine/threonine kinase that functions as a central regulator of cell growth, proliferation, metabolism, and survival. mTOR forms two distinct complexes, mTORC1 and mTORC2, with mTORC1 being particularly sensitive to amino acid levels. The availability of amino acids, including serine, is a critical input for the activation of the mTORC1 signaling pathway. Deprivation of serine has been shown to inhibit mTORC1 activity, which in turn affects a wide range of cellular processes, including protein and lipid synthesis.

Given that D-serine can interfere with L-serine metabolism, it is plausible that this compound could modulate mTORC1 signaling. By suppressing the availability or utilization of L-serine, D-serine could indirectly lead to a downregulation of mTORC1 activity. Research has established a clear link where serine deprivation inhibits mTOR signaling, and this effect can be rescued by activating the mTOR pathway through other means. Therefore, by impacting the serine metabolic flux, D-serine and its derivatives could act as modulators of this crucial nutrient-sensing pathway. This link between serine metabolism and mTOR signaling is a key area of investigation in cancer research, where both pathways are often dysregulated.

| Signaling Component | Regulator | Postulated Effect of D-serine | Rationale |

|---|---|---|---|

| mTORC1 | L-serine | Indirect Inhibition | D-serine's interference with L-serine metabolism may mimic serine deprivation, which is known to inhibit mTORC1. |

| Cell Growth & Proliferation | mTORC1 | Downregulation | Inhibition of the central growth regulator mTORC1. |

Beyond its metabolic roles, D-serine is a well-characterized neuromodulator that acts as a co-agonist at the glycine site of N-methyl-D-aspartate (NMDA) receptors. Activation of NMDA receptors is a critical event that initiates a cascade of intracellular signaling events involving numerous kinases and phosphatases. This receptor-mediated signaling is a primary mechanism by which D-serine influences cellular function, particularly in neurons.

NMDA receptor activation leads to an influx of calcium ions, which in turn activates a host of calcium-dependent enzymes, including:

Calcium/calmodulin-dependent protein kinase II (CaMKII): A key player in synaptic plasticity.

Protein Kinase C (PKC): A family of kinases involved in a wide variety of signal transduction pathways.

Calcineurin (also known as Protein Phosphatase 2B, PP2B): A serine/threonine phosphatase that is activated by calcium and calmodulin.

The balance between kinase and phosphatase activity is crucial for regulating cellular processes, and D-serine, through its action on NMDA receptors, plays a significant role in tipping this balance. For instance, the regulation of synaptic strength, such as long-term potentiation (LTP) and long-term depression (LTD), is heavily dependent on the downstream activities of these kinases and phosphatases following NMDA receptor activation.

While direct evidence of this compound binding to specific kinases or phosphatases is lacking, its primary influence on these enzymes would likely be indirect, mediated through its effect on D-serine-dependent receptors like the NMDA receptor. The phenylcarbamoyl moiety could alter the affinity and efficacy of the compound at these receptor sites, thereby modulating the intensity and duration of the downstream signaling cascades.

Structure Activity Relationship Sar and Advanced Computational Studies

Detailed Elucidation of Pharmacophoric Requirements for N-(Phenylcarbamoyl)-D-serine Analogues

A pharmacophore model represents the essential three-dimensional arrangement of functional groups of a molecule that are responsible for its biological activity. For this compound analogues, these features dictate their interaction with biological targets such as the NMDA receptor or serine racemase.

The D-serine core is fundamental, as D-serine is an endogenous co-agonist of the NMDA receptor. nih.gov Its carboxyl and amino groups are essential for forming key interactions within the receptor's binding pocket. nih.gov The stereochemistry at the alpha-carbon is also critical, with the D-isomer being significantly more potent at the glycine (B1666218) site of the NMDA receptor than the L-isomer. nih.gov

The phenylcarbamoyl moiety introduces a significant lipophilic component to the molecule. The phenyl ring can engage in hydrophobic and aromatic stacking interactions with non-polar residues in the binding site. The carbamoyl (B1232498) group (-NH-CO-NH-) provides hydrogen bond donor and acceptor capabilities, which are crucial for anchoring the ligand within the receptor. Studies on related N-acyl-amino acid derivatives have shown that the nature of the acyl group significantly influences activity. nih.gov

Substitutions on the phenyl ring can modulate the electronic properties and steric bulk of the molecule, thereby affecting its binding affinity. For instance, in a series of N-(phenylcarbamothioyl)-2-napthamides, which share a similar structural motif, substitutions on the aromatic ring led to significant changes in their inhibitory activity against Claudin-1. nih.gov

| Functional Group | Potential Interactions | Importance for Activity |

| D-Serine Carboxylate | Ionic interactions, Hydrogen bonding | Essential for binding to the NMDA receptor co-agonist site. |

| D-Serine Amine | Hydrogen bonding | Crucial for recognition at the receptor binding pocket. |

| Phenyl Ring | Hydrophobic interactions, π-π stacking | Contributes to binding affinity through non-polar interactions. |

| Carbamoyl Linker | Hydrogen bond donor/acceptor | Anchors the ligand within the binding site. |

The biological activity of this compound analogues is highly sensitive to steric and electronic modifications.

Steric Factors: The size and shape of substituents on the phenyl ring can significantly impact how the molecule fits into its binding site. Large, bulky groups may cause steric hindrance, preventing optimal binding. Conversely, in some cases, a larger substituent may be necessary to occupy a specific hydrophobic pocket within the receptor. Structure-activity relationship studies of N-terminal analogues of lipopeptide antibiotics have demonstrated that the length and branching of acyl chains, a steric parameter, are critical for their antimicrobial activity. nih.gov

Electronic Factors: The electronic nature of substituents on the phenyl ring, whether they are electron-donating or electron-withdrawing, can alter the charge distribution of the entire molecule. This, in turn, affects the strength of electrostatic and hydrogen bonding interactions with the receptor. For example, in a study of carbamate-based inhibitors of acetylcholinesterase, the electronic properties of the substituents, as described by parameters like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, were found to be significant predictors of inhibitory activity in a QSAR model. nih.gov

Impact of Stereochemistry and Conformational Preferences on Biological Recognition

The three-dimensional arrangement of atoms in this compound is a critical determinant of its biological activity.

Stereochemistry: The "D" configuration of the serine moiety is paramount for its activity at the NMDA receptor, which has a specific binding site for D-amino acids. nih.gov The chirality of the alpha-carbon dictates the spatial orientation of the carboxyl, amino, and hydroxymethyl groups, which must align correctly with the corresponding interaction points in the receptor.

Conformational Preferences: The molecule is not rigid and can adopt various conformations due to the rotation around its single bonds. The relative orientation of the phenyl ring and the D-serine backbone can significantly influence its ability to bind to a target. Computational studies on dipeptides, such as N-formyl-D-serine-D-alanine-NH2, have shown that these molecules can exist in numerous stable conformations, with the most stable ones often featuring specific intramolecular hydrogen bonds that define their shape. scispace.com The biologically active conformation is the one that best fits the receptor's binding site, and understanding these preferences is key for drug design.

In Silico Approaches for Ligand Design and Optimization

Computational methods are invaluable tools for understanding the interactions of this compound with its biological targets and for designing more potent and selective analogues.

Molecular Docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor. For this compound, docking studies can be performed with models of the NMDA receptor or serine racemase to visualize potential binding modes. These studies can reveal key amino acid residues involved in the interaction and help to explain the observed SAR. For instance, docking studies of N-phenyl-1-arylamide derivatives as BACE 1 inhibitors showed that the most active compounds formed close contacts with the catalytic aspartate residues of the enzyme. nih.gov

Molecular Dynamics (MD) Simulations provide a more dynamic picture of the ligand-receptor complex over time. An MD simulation can assess the stability of the binding mode predicted by docking and can reveal conformational changes in both the ligand and the receptor upon binding. This can lead to a more accurate prediction of binding affinity. Molecular dynamics simulations have been used to confirm the stability of docked complexes and to refine the understanding of ligand-receptor interactions. nih.gov

QSAR is a computational method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. A QSAR model can be used to predict the activity of newly designed compounds before they are synthesized.

To build a QSAR model for this compound analogues, a dataset of compounds with their measured biological activities would be required. Various molecular descriptors, such as steric (e.g., molecular volume), electronic (e.g., partial charges), and hydrophobic (e.g., logP) properties, would be calculated for each compound. Statistical methods, such as multiple linear regression or partial least squares, would then be used to build an equation that relates these descriptors to the biological activity.

For example, 3D-QSAR studies on a series of FAAH inhibitors, which included carbamate (B1207046) structures, resulted in statistically significant models that could predict the inhibitory activity of new compounds and guide further design efforts. nih.gov Similarly, a QSAR model for N6-(substituted-phenylcarbamoyl) adenosine-5'-uronamides as A1 adenosine (B11128) receptor agonists was developed to understand the structural requirements for their activity. researchgate.net

| Computational Method | Application to this compound | Example from Related Research |

| Pharmacophore Modeling | Identify essential features for activity. | Identification of a pharmacophore for arylpiperazine amide BACE 1 inhibitors. nih.gov |

| Molecular Docking | Predict binding mode at the receptor site. | Docking of N-phenyl-1-arylamides into the BACE 1 active site. nih.gov |

| Molecular Dynamics | Assess the stability of the ligand-receptor complex. | MD simulations to confirm the stability of docked ligand-protein complexes. nih.gov |

| QSAR | Predict the activity of new analogues. | Development of a 3D-QSAR model for carbamate-based FAAH inhibitors. nih.gov |

Pharmacophore Modeling and Virtual Screening Strategies

The exploration of this compound and its analogs as potential modulators of biological targets is significantly enhanced by computational techniques such as pharmacophore modeling and virtual screening. These methods provide critical insights into the essential structural features required for molecular recognition and activity, guiding the rational design of novel and more potent compounds.

Pharmacophore modeling identifies the key steric and electronic features of a ligand that are necessary to ensure optimal interactions with a specific biological target. For derivatives of D-serine, which are known to interact with the glycine binding site of the N-methyl-D-aspartate (NMDA) receptor, a pharmacophore model would typically be developed based on a set of known active ligands. nih.govbiorxiv.orgnih.govnih.govresearchgate.netnih.gov While specific studies on this compound are not extensively documented in public literature, a putative pharmacophore model can be constructed based on its structural components and the known requirements for ligand binding at the NMDA receptor's GluN1 subunit. nih.govbiorxiv.orgelifesciences.org

The fundamental components of a pharmacophore for this compound and related analogs would likely include:

An Anionic Group: The carboxyl group of the D-serine moiety is a critical feature, capable of forming strong ionic interactions or hydrogen bonds with positively charged residues in the receptor binding pocket.

A Hydrogen Bond Donor/Acceptor System: The carbamoyl linkage (-NH-CO-NH-) provides a rich system of hydrogen bond donors and acceptors, which can form multiple, specific hydrogen bonds with amino acid residues in the binding site, enhancing binding affinity and specificity.

A Defined Stereochemistry: The D-configuration of the serine backbone is crucial for the correct spatial orientation of the functional groups within the binding pocket of the target receptor.

These features can be mapped onto a three-dimensional model, defining the spatial relationships between them. An illustrative pharmacophore model for this compound is detailed in the table below.

Table 1: Hypothetical Pharmacophore Model for this compound

| Feature ID | Feature Type | Location (Functional Group) | Vector Direction / Geometry |

|---|---|---|---|

| A1 | Anionic | Carboxyl group (COO-) | Outward from the oxygen atoms |

| HBD1 | Hydrogen Bond Donor | Amine group (-NH3+) | Outward from the nitrogen atom |

| HBD2 | Hydrogen Bond Donor | Carbamoyl NH (phenyl side) | Outward from the nitrogen atom |

| HBA1 | Hydrogen Bond Acceptor | Carbamoyl C=O | Inward towards the oxygen atom |

| HBA2 | Hydrogen Bond Acceptor | Carboxyl C=O | Inward towards the oxygen atom |

| AR1 | Aromatic Ring | Phenyl group | Perpendicular to the plane of the ring |

This pharmacophore model can then be employed in virtual screening campaigns to identify novel compounds with the potential for similar biological activity. nih.gov Virtual screening involves the computational filtering of large chemical libraries against a target of interest. By using the pharmacophore model as a query, databases containing millions of compounds can be rapidly searched to identify molecules that possess the same essential chemical features arranged in the correct three-dimensional orientation.

The process of a virtual screening campaign based on the this compound pharmacophore would typically involve the following steps:

Database Preparation: A large database of chemical compounds, such as ZINC or ChEMBL, is prepared. This involves generating 3D conformations for each molecule.

Pharmacophore-Based Filtering: The database is screened using the defined pharmacophore model. Only molecules that match a predefined set of pharmacophoric features are retained.

Molecular Docking: The hits from the pharmacophore screen are then subjected to molecular docking simulations. This step predicts the binding mode and estimates the binding affinity of each compound within the active site of the target receptor, such as the GluN1 subunit of the NMDA receptor. nih.govbiorxiv.org

Scoring and Ranking: The docked compounds are scored and ranked based on their predicted binding affinity and interaction patterns with key amino acid residues.

ADMET Prediction: The top-ranked compounds are often further filtered based on predicted Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties to assess their drug-likeness.

Hit Selection and Experimental Validation: A final selection of promising candidates is made for synthesis and experimental testing to validate their biological activity.

An example of the type of data generated during a virtual screening study is presented in the hypothetical table below, showcasing potential hit compounds identified based on a pharmacophore derived from this compound.

Table 2: Illustrative Virtual Screening Hits and Predicted Properties

| Compound ID | Pharmacophore Fit Score | Docking Score (kcal/mol) | Key Predicted Interactions | Predicted ADMET Profile |

|---|---|---|---|---|

| Hit-001 | 0.95 | -9.8 | H-bond with Arg523, Pi-stacking with Phe484 | Good oral bioavailability, low toxicity |

| Hit-002 | 0.92 | -9.5 | H-bond with Thr518, Hydrophobic interaction with Trp731 | Moderate oral bioavailability, low toxicity |

| Hit-003 | 0.89 | -9.1 | Salt bridge with Arg523, H-bond with Ser516 | Good oral bioavailability, moderate toxicity |

| Hit-004 | 0.85 | -8.7 | H-bond with Asp732, Pi-stacking with Phe484 | Low oral bioavailability, low toxicity |

Through the iterative process of pharmacophore modeling, virtual screening, and experimental validation, the chemical space around this compound can be efficiently explored to discover novel and improved therapeutic agents.

Advanced Analytical and Biophysical Characterization in Research Settings

Chromatographic Methodologies for Compound Analysis

Chromatographic techniques are fundamental for the separation, identification, and quantification of N-(Phenylcarbamoyl)-D-serine and its related substances. These methods are essential for assessing the compound's purity and studying its metabolic fate.

The determination of enantiomeric purity is critical for any chiral compound intended for biological research. Chiral High-Performance Liquid Chromatography (HPLC) is the premier technique for separating enantiomers and accurately quantifying their respective proportions. cat-online.comsigmaaldrich.com For this compound, establishing a robust chiral HPLC method is a primary step in its characterization.

The separation of enantiomers on a chiral stationary phase (CSP) is based on the formation of transient diastereomeric complexes between the analyte and the chiral selector of the CSP. nih.gov Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209), are widely used for their broad enantioselectivity. yakhak.org Specifically, cellulose tris(3,5-dimethylphenylcarbamate) and amylose tris(3,5-dimethylphenylcarbamate) coated on a silica (B1680970) support are often effective for resolving a wide range of chiral compounds, including N-acylated amino acids. yakhak.org

A typical chiral HPLC method for assessing the enantiomeric purity of this compound would involve a normal-phase or polar organic mobile phase. The choice of mobile phase, often a mixture of a non-polar solvent like hexane (B92381) and an alcohol such as isopropanol (B130326) or ethanol, along with additives like trifluoroacetic acid or diethylamine, is crucial for achieving optimal separation. yakhak.org The detection is typically performed using a UV detector, as the phenylcarbamoyl group provides a strong chromophore.

| Parameter | Typical Value/Condition |

| Column | Chiralpak® IA or Chiralcel® OD-H |

| Mobile Phase | Hexane/Isopropanol (e.g., 80:20 v/v) with 0.1% TFA |

| Flow Rate | 1.0 mL/min |

| Temperature | 25 °C |

| Detection | UV at 254 nm |

| Expected Elution | L-enantiomer typically elutes before the D-enantiomer |

This table presents hypothetical yet representative conditions for the chiral HPLC analysis of this compound based on methods for similar compounds.

The validation of such a method would demonstrate its accuracy, precision, linearity, and sensitivity, ensuring that it can reliably quantify even trace amounts of the undesired L-enantiomer. yakhak.org

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the trace analysis of volatile and thermally stable compounds. sigmaaldrich.com However, due to the low volatility and polar nature of this compound, derivatization is a mandatory step to enable its analysis by GC-MS. sigmaaldrich.com A common derivatization strategy for amino acid-related compounds is silylation, which replaces active hydrogens on the carboxyl and hydroxyl groups with trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) groups, thereby increasing volatility and thermal stability. sigmaaldrich.com

For trace analysis, such as detecting minute quantities in environmental or biological samples, the high sensitivity of GC-MS, particularly when operated in selected ion monitoring (SIM) mode, is advantageous. The mass spectrometer provides definitive identification based on the fragmentation pattern of the derivatized analyte.

The derivatization of this compound would likely involve a two-step process to ensure complete reaction of all active functional groups. The resulting derivative can then be injected into the GC-MS system.

| Parameter | Typical Value/Condition |

| Derivatization Reagent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS |

| Reaction Conditions | 70°C for 30 minutes |

| GC Column | DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film) |

| Carrier Gas | Helium at a constant flow of 1.2 mL/min |

| Oven Program | Initial 100°C, ramp to 280°C at 10°C/min |

| MS Ionization | Electron Ionization (EI) at 70 eV |

| Detection Mode | Selected Ion Monitoring (SIM) of characteristic fragment ions |

This table outlines a plausible GC-MS method for the trace analysis of derivatized this compound.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is an exceptionally sensitive and selective technique for the analysis of non-volatile compounds in complex matrices, making it ideal for metabolite profiling and quantification. nih.gov In the context of this compound, LC-MS/MS can be employed to study its metabolic fate in biological systems, identifying and quantifying potential metabolites. mdpi.com

Reversed-phase liquid chromatography is commonly used for the separation of small molecules like this compound and its potential metabolites. The use of a tandem mass spectrometer allows for highly specific detection through Multiple Reaction Monitoring (MRM), where a specific precursor ion is selected and fragmented, and a resulting product ion is monitored. nih.gov This provides a high degree of certainty in identification and quantification, even at very low concentrations.

To profile metabolites, a full scan or precursor ion scan can be performed to identify potential metabolic products, which can then be quantified using a targeted MRM method.

| Parameter | Typical Value/Condition |

| LC Column | C18 reversed-phase (e.g., 100 x 2.1 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | A time-programmed gradient from low to high organic content |

| Flow Rate | 0.3 mL/min |

| Ionization Source | Electrospray Ionization (ESI), positive or negative mode |

| MS/MS Mode | Multiple Reaction Monitoring (MRM) |

| MRM Transition | Precursor ion (M+H or M-H) → Specific product ion |

This table describes a general LC-MS/MS method suitable for the analysis of this compound and its metabolites.

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are essential for the definitive structural elucidation of this compound, confirming its covalent structure and stereochemistry.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic molecules in solution. rsc.org For this compound, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments would provide a complete picture of its molecular framework.

The ¹H NMR spectrum reveals the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. hmdb.ca The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. rsc.org Two-dimensional NMR techniques are then used to establish correlations between protons (COSY), between protons and directly attached carbons (HSQC), and between protons and carbons separated by two or three bonds (HMBC). These correlations allow for the unambiguous assignment of all proton and carbon signals, confirming the structure of this compound.

| Nucleus | Expected Chemical Shift Range (ppm) | Multiplicity |

| Aromatic Protons (Phenyl) | 7.0 - 7.6 | Multiplet |

| NH (Carbamoyl) | ~8.0 - 9.0 | Singlet |

| α-CH (Serine) | ~4.5 | Multiplet |

| β-CH₂ (Serine) | ~3.9 | Multiplet |

| OH (Serine) | Variable | Broad Singlet |

| NH (Amide) | ~6.5 - 7.5 | Doublet |

| Aromatic Carbons (Phenyl) | 120 - 140 | |

| Carbonyl (Carbamoyl) | ~155 | |

| Carbonyl (Carboxyl) | ~175 | |

| α-Carbon (Serine) | ~57 | |

| β-Carbon (Serine) | ~63 |

This table presents expected NMR chemical shift ranges for this compound based on data for structurally similar compounds. bmrb.iochemicalbook.com

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, which can be used to determine the elemental composition of a molecule with a high degree of confidence. drug-dev.com For this compound, HRMS would be used to confirm its molecular formula.

Electrospray ionization (ESI) is a soft ionization technique commonly used for polar molecules, which would generate protonated ([M+H]⁺) or deprotonated ([M-H]⁻) molecular ions of this compound. The measured accurate mass of this ion is then compared to the calculated theoretical mass for the proposed molecular formula. A close match (typically within 5 ppm) provides strong evidence for the correct elemental composition.

| Ion | Calculated Exact Mass (C₁₀H₁₂N₂O₄) |

| [M+H]⁺ | 225.0819 |

| [M+Na]⁺ | 247.0638 |

| [M-H]⁻ | 223.0673 |

This table shows the calculated exact masses for different ions of this compound.

In addition to confirming the molecular formula, fragmentation analysis in HRMS (MS/MS) can provide further structural information by breaking the molecule into smaller, characteristic pieces. nih.gov

Biophysical Techniques for Ligand-Target Interaction Studies

Understanding how a small molecule like this compound interacts with its biological targets is fundamental to elucidating its mechanism of action. plos.org Biophysical techniques provide quantitative data on binding affinity, stoichiometry, and the thermodynamics driving the interaction. nih.govnih.gov

Isothermal Titration Calorimetry (ITC) is a powerful biophysical technique that directly measures the heat released or absorbed during a binding event. nih.govnih.gov It is considered the gold standard for characterizing biomolecular interactions as it provides a complete thermodynamic profile of the interaction in a single experiment, including the binding affinity (Kₐ), dissociation constant (K₋), enthalpy change (ΔH), and stoichiometry (n). nih.govnih.gov From these parameters, the Gibbs free energy change (ΔG) and entropy change (ΔS) can be calculated.

In a typical ITC experiment to study this compound, a solution of the compound would be titrated into a sample cell containing the purified target protein. nih.gov The resulting heat changes are measured, and the data are fit to a binding model to extract the thermodynamic parameters. This label-free, in-solution technique is invaluable for confirming direct binding and understanding the forces that drive the interaction. amazonaws.commonash.edu

Illustrative ITC Data for a Small Molecule-Protein Interaction:

| Thermodynamic Parameter | Illustrative Value | Interpretation |

| Stoichiometry (n) | 1.1 | Suggests a 1:1 binding ratio of this compound to the target protein. |

| Association Constant (Kₐ) | 5.0 x 10⁵ M⁻¹ | Indicates a moderate to strong binding affinity. |

| Dissociation Constant (K₋) | 2.0 µM | The concentration at which 50% of the target protein is bound. |

| Enthalpy Change (ΔH) | -8.5 kcal/mol | The binding is an exothermic process, driven by favorable enthalpic contributions. |

| Entropy Change (TΔS) | -0.5 kcal/mol | A slightly unfavorable entropic contribution to binding. |

This table contains representative data and does not reflect actual experimental results for this compound.

Surface Plasmon Resonance (SPR) is a real-time, label-free optical technique used to measure biomolecular interactions. nih.govnih.gov SPR detects changes in the refractive index at the surface of a sensor chip upon which one of the interacting partners (the ligand, e.g., a target protein) is immobilized. ilo.orgmissouri.edu The other partner (the analyte, e.g., this compound) is flowed over the surface.

The binding and dissociation of the analyte cause a change in the refractive index, which is recorded in a sensorgram. helsinki.fi This allows for the determination of the association rate constant (kₐ), the dissociation rate constant (k₋), and the equilibrium dissociation constant (K₋). nih.gov SPR is particularly useful for studying the kinetics of an interaction and for screening compounds for binding activity. nih.gov

Illustrative SPR Kinetic Data for a Small Molecule-Protein Interaction:

| Kinetic Parameter | Illustrative Value | Interpretation |

| Association Rate Constant (kₐ) | 2.5 x 10⁴ M⁻¹s⁻¹ | The rate at which the complex is formed. |

| Dissociation Rate Constant (k₋) | 5.0 x 10⁻² s⁻¹ | The rate at which the complex dissociates. |

| Equilibrium Dissociation Constant (K₋) | 2.0 µM | The ratio of k₋/kₐ, indicating the affinity of the interaction. |

This table contains representative data and does not reflect actual experimental results for this compound.

Development of Specialized Biosensors for In Vitro and Ex Vivo Detection

The ability to detect and quantify a specific molecule in biological samples is crucial for research. Specialized biosensors offer a promising avenue for the sensitive and selective detection of this compound in various settings. mdpi.com A biosensor typically combines a biological recognition element with a physicochemical transducer. nih.gov

Given the structure of this compound, which contains an amino acid moiety and a carbamate-like group, several biosensor design strategies could be envisioned. For instance, enzyme-based biosensors are a common approach. nih.gov One could potentially use an enzyme that specifically recognizes and metabolizes N-carbamoyl-D-amino acids. nih.gov The enzymatic reaction would produce a detectable signal (e.g., electrochemical, optical). nih.gov For example, acetylcholinesterase (AChE)-based biosensors are widely used for the detection of carbamate (B1207046) pesticides, which act as inhibitors of the enzyme. mdpi.comresearchgate.net A similar inhibition-based assay could potentially be developed for this compound if it interacts with a specific enzyme.

Alternatively, affinity-based biosensors could be developed using antibodies or engineered proteins that specifically bind to this compound. nih.gov Peptide-based biosensors are also gaining traction due to their design flexibility and stability. nih.gov The development of a biosensor would involve immobilizing the recognition element onto a transducer surface and optimizing the detection conditions for sensitivity and specificity. mdpi.com

Illustrative Characteristics of a Hypothetical Biosensor for this compound:

| Characteristic | Illustrative Specification |

| Recognition Element | Engineered D-carbamoylase |

| Transduction Method | Amperometric |

| Limit of Detection (LOD) | 0.5 µM |

| Linear Range | 1 µM - 100 µM |

| Response Time | < 60 seconds |

| Selectivity | High against D-serine and other amino acids |

This table is for illustrative purposes and does not represent an existing biosensor for this compound.

The development of such a biosensor would enable rapid and specific quantification of the compound in research samples, facilitating pharmacokinetic and pharmacodynamic studies.

Preclinical Biological Studies and Research Applications

In Vitro Cellular Models for Mechanistic Elucidation

Cellular models provide a controlled environment to dissect the specific molecular and cellular mechanisms of action.

Research using cultured brain cells has been pivotal in establishing D-serine as a critical signaling molecule in the crosstalk between neurons and glial cells. Initially, D-serine was considered a "gliotransmitter," released primarily from astrocytes to modulate neuronal activity. nih.govnortheastern.edu Studies on primary astrocyte cultures demonstrated that these cells contain and can release D-serine. nih.govnih.gov For instance, astrocytes were found to release D-serine in response to the opening of volume-regulated anion channels, but not in response to the neuronal depolarizing agent veratridine (B1662332). nih.gov

However, subsequent research has challenged the notion that D-serine is exclusively derived from glia. nih.gov Studies using primary neuronal cultures revealed that neurons themselves are a significant source of D-serine. Depolarization of neuronal cultures with either veratridine or high concentrations of potassium chloride (KCl) triggers a substantial release of endogenous D-serine. nih.gov Further evidence points to neurons as the primary location for serine racemase (SR), the enzyme that synthesizes D-serine from L-serine, particularly in the forebrain. nih.govnih.gov In the adult mouse and human forebrain, D-serine and serine racemase are predominantly found in neurons, including a significant population of GABAergic interneurons. nih.gov This body of work indicates that both neurons and glia participate in D-serine signaling, with neurons playing a major role in its synthesis and activity-dependent release. nih.gov

Brain slice preparations, which maintain the local synaptic architecture, are a cornerstone for studying synaptic plasticity. D-serine is firmly established as a requisite co-agonist, alongside glutamate (B1630785), for the activation of the N-methyl-D-aspartate receptor (NMDAR), a receptor indispensable for many forms of synaptic plasticity like long-term potentiation (LTP). nih.govresearchgate.netmdpi.com

Electrophysiological studies in hippocampal slices have demonstrated that the availability of D-serine directly gates NMDAR-dependent processes. The enzymatic degradation of endogenous D-serine using D-amino acid oxidase (DAAO) was shown to inhibit NMDAR-mediated synaptic currents and LTP, an effect that could be rescued by the application of exogenous D-serine. nih.gov This highlights that the co-agonist site of the NMDAR is not always saturated in the brain and that D-serine levels are a key limiting factor. nih.govnih.gov Furthermore, research indicates that applying D-serine can ameliorate impairments in hippocampal LTP caused by pathological factors, such as autoantibodies against the NMDAR. mdpi.comnih.gov Studies have also implicated D-serine in NMDAR-dependent long-term depression (LTD), another form of synaptic plasticity. nih.gov The regulation of extracellular D-serine is crucial; transporters present in brain tissue, such as the system A transporters, have been shown to mediate D-serine reuptake, thereby controlling its availability to modulate NMDAR responses in brain slices. nih.gov

Beyond its role in the nervous system, D-serine has been shown to influence cellular processes in other tissues. Studies focusing on the kidney have identified D-serine as a molecule that promotes tissue remodeling through cellular proliferation. In the context of kidney function, D-serine is primarily reabsorbed in the proximal tubules. nih.gov Research using genetically modified cell lines and mouse models of unilateral nephrectomy demonstrated that D-serine can activate the cell cycle to promote kidney enlargement. nih.govnih.gov This remodeling effect is mediated through the proliferation of Ki67-positive tubular cells. nih.gov Mechanistically, D-serine was found to activate the mTOR signaling pathway, a central regulator of cell growth and proliferation, indicating that this pathway can sense D-amino acids in addition to its well-known role in sensing L-amino acids. nih.govnih.gov

In Vivo Studies Utilizing Animal Models (focused on mechanistic understanding and biological pathways)

Animal models allow for the investigation of D-serine's role within a complex, intact physiological system, connecting cellular mechanisms to broader biological functions and behaviors.

In vivo studies in rodents have corroborated the findings from brain slice preparations regarding synaptic plasticity. The fundamental role of D-serine in enabling NMDAR-dependent LTP in the hippocampus has been confirmed in living animals. nih.gov The regulation of neurotransmitter release, specifically D-serine itself, has been studied using in vivo microdialysis in the rat striatum. These experiments demonstrated that neuronal depolarization with veratridine leads to a significant release of D-serine, confirming a neuronal source of release in an intact brain. nih.gov

Animal models of neuropsychiatric conditions have also been employed to understand the functional consequences of modulating D-serine pathways. In a mouse model of depression, D-serine concentrations were found to be decreased in the nucleus accumbens (NAc). Direct injections of D-serine into this brain region produced antidepressant-like effects and were shown to regulate synaptic plasticity, specifically NMDAR-dependent LTD. nih.gov

Table 1: Summary of In Vivo Neurophysiological Findings for D-Serine

| Model System | Brain Region | Assessment | Key Finding | Citation(s) |

|---|---|---|---|---|

| Rat | Striatum | In vivo microdialysis | Neuronal depolarization promotes D-serine release. | nih.gov |

| Mouse | Nucleus Accumbens | Electrophysiology, Behavioral tests | D-serine regulates NMDAR-dependent LTD and exerts antidepressant-like effects. | nih.gov |

| Rodent | Hippocampus | LTP induction | D-serine is essential for NMDAR-dependent synaptic plasticity. | nih.gov |

The concentration of D-serine in the brain is tightly regulated by a balance of synthesis, degradation, and transport. In vivo studies have been critical for understanding this homeostasis. D-serine is synthesized from its enantiomer, L-serine, by the enzyme serine racemase (SR). nih.govnih.gov The primary pathway for D-serine degradation is through the enzyme D-amino acid oxidase (DAAO). nih.gov The "serine shuttle" hypothesis suggests that astrocytes supply neurons with L-serine, which is then converted to D-serine within the neurons. researchgate.net

The importance of this metabolic balance is highlighted by studies in rodent models. Genetic deletion of serine racemase in mice results in the absence of D-serine and impairs NMDAR-dependent functions. nih.gov The transport of D-serine is also a key regulatory point. Recent in vivo evidence has identified the system A transporters, Slc38a1 and Slc38a2, as a crucial neuronal transport system shared by D-serine and glutamine. nih.gov These transporters are not saturated under normal conditions and actively regulate extracellular D-serine levels, thereby influencing NMDAR activity. nih.gov Manipulating enzymes involved in its metabolism, such as through potential serine racemase regulators, has been shown to alter D-serine levels in the brain and plasma of mice, further underscoring the dynamic nature of its homeostasis. nih.gov

Table 2: Key Regulators of D-Serine Homeostasis

| Process | Key Molecule(s) | Cellular Location | Function | Citation(s) |

|---|---|---|---|---|

| Synthesis | Serine Racemase (SR) | Primarily Neurons | Converts L-serine to D-serine. | nih.govnih.govnih.gov |

| Degradation | D-Amino Acid Oxidase (DAAO) | Glia (Peroxisomes) | Catabolizes D-serine. | nih.gov |

| Transport/Uptake | Slc38a1, Slc38a2 (System A) | Neurons | Mediate reuptake of extracellular D-serine. | nih.gov |

Table of Compounds

| Compound Name | Abbreviation |

|---|---|

| N-(Phenylcarbamoyl)-D-serine | |

| D-serine | |

| L-serine | |

| Glutamate | |

| Veratridine | |

| Potassium chloride | KCl |

| N-methyl-D-aspartate | NMDA |

| D-amino acid oxidase | DAAO |

| Serine Racemase | SR |

| Ki67 | |

| Glutamine |

D-serine and its Analogues as Research Probes or Chemical Tools

The critical role of D-serine in neurotransmission has led to its use and the development of its analogues as research tools to explore the intricacies of NMDA receptor signaling.

Development of Selective Modulators for D-serine Signaling Pathways in Basic Neuroscience Research

D-serine itself is a primary tool for investigating the function of the glycine (B1666218) site on the NMDA receptor. nih.gov Its application in in vitro and in vivo studies has been instrumental in elucidating the role of this co-agonist site in synaptic plasticity and neurotransmission. nih.gov The development of selective modulators for D-serine signaling pathways is an active area of research aimed at providing more precise tools to dissect these processes.

The "serine shuttle" model, where L-serine produced by astrocytes is converted to D-serine in neurons, presents multiple targets for modulation. nih.gov Compounds that interact with serine racemase, the enzyme that synthesizes D-serine, or the transporters involved in the shuttle, could serve as selective modulators. nih.gov These tools are invaluable for studying how disruptions in D-serine signaling contribute to pathological conditions and for identifying potential therapeutic targets.

While there is no specific information on this compound as a selective modulator, its chemical structure suggests it could be designed to interact with components of the D-serine signaling pathway, potentially offering different properties such as altered potency, selectivity, or pharmacokinetic profiles compared to D-serine.

Utility as a Radioligand for Receptor Binding and Autoradiography Studies

Radioligand binding assays are a cornerstone of pharmacology, used to characterize receptor-ligand interactions. nih.gov The development of radiolabeled ligands for the NMDA receptor has been crucial for understanding its pharmacology and distribution in the brain.

While there are no specific reports of radiolabeled this compound being used in receptor binding or autoradiography studies, the principles for such an application are well-established. A radiolabeled version of this compound could theoretically be used to:

Determine its binding affinity and selectivity for the glycine site of the NMDA receptor.

Map the distribution of its binding sites within the brain using quantitative autoradiography. nih.gov

The use of radiolabeled D-serine analogues can provide valuable data on how structural modifications affect receptor interaction. For example, a radioligand binding protocol using 3HMK801 can detect the activity of ligands at the NMDA receptor-associated glycine site, differentiating between agonists and antagonists. researchgate.net A novel compound like this compound, if radiolabeled, could be assessed using such established assays.

Table 2: Chemical Compounds Mentioned

| Compound Name | |

|---|---|

| This compound | |

| D-serine | |

| L-serine | |

| Glycine | |

| MK-801 (Dizocilpine) | |

| D-cycloserine | |

| Haloperidol | |

| Clozapine | |

| Glutamate |

Future Research Directions and Unexplored Avenues

Exploration of Novel Protein Targets and Off-Target Interactions

A primary avenue for future research involves a comprehensive screening of N-(Phenylcarbamoyl)-D-serine against a wide array of protein targets to construct a detailed interaction profile. While its action is presumed to be centered on the glycine-binding site of the GluN1 subunit of the NMDA receptor, the full spectrum of its binding affinities remains to be determined. elifesciences.org

Key research questions include:

Receptor Subunit Specificity: Does this compound exhibit preferential binding to specific GluN1 isoforms or GluN2 subunits (A-D)? This is critical as the subunit composition of NMDA receptors dictates their physiological and pathological roles.

Off-Target Binding: Beyond the NMDA receptor, what other central nervous system (CNS) receptors, ion channels, or enzymes does this compound interact with? Molecular docking studies have suggested that some NMDA receptor antagonists can also interact with serine racemase, the enzyme that synthesizes D-serine. nih.gov Investigating whether this compound has similar effects could reveal novel mechanisms of action.

Transporter Interactions: D-serine is transported by several plasma membrane transporters, including ASCT1, ASCT2, and Asc-1. elifesciences.orgelifesciences.org Future studies should examine if this compound interacts with these transporters, which could influence its synaptic availability and duration of action. Surprisingly, recent research has also identified D-serine as a substrate for sodium-coupled monocarboxylate transporters (SMCTs), a previously unknown interaction. elifesciences.org

Inhibitory Actions: At high concentrations, D-serine has been found to compete with glutamate (B1630785) for binding to the GluN2A subunit, exerting an inhibitory effect. elifesciences.org It will be important to determine if this compound shares this inhibitory property at different concentrations. Furthermore, D-serine has been shown to inhibit non-ionotropic NMDA receptor signaling, which is involved in long-term depression and spine shrinkage. biorxiv.org Exploring whether its carbamoyl (B1232498) derivative also modulates this form of plasticity is a crucial next step.

Development of Advanced In Vitro and In Vivo Research Models

To more accurately predict the physiological effects of this compound, a shift towards more sophisticated research models is necessary.

Advanced In Vitro Systems: Traditional primary astrocyte cultures have been questioned as a legitimate model for studying gliotransmission, as cultured astrocytes express genes that differ significantly from those in vivo and can resemble reactive astrocytes found in pathological states. nih.gov Future research should utilize more complex systems such as:

Brain Organoids: These three-dimensional cultures can better recapitulate the cellular diversity and synaptic organization of the brain, providing a more physiologically relevant context to study the effects of this compound on neural networks. nih.gov

Co-cultures: Systems combining neurons with astrocytes and microglia can help dissect the cell-specific effects of the compound and its influence on glia-neuron communication. nih.gov

Cell-Free Synthetic Biochemistry: This approach can be used to isolate and study specific transport systems, as recently demonstrated in the identification of renal D-serine transporters. elifesciences.org

Refined In Vivo Models: While animal models remain crucial, future studies should employ models that allow for more precise manipulation and observation.

Conditional Knockout Mice: Using mice with cell-specific deletion of serine racemase (in neurons vs. astrocytes) has been instrumental in clarifying that neurons are the primary source of D-serine for synaptic plasticity under normal conditions. nih.govnih.gov Similar models can be used to understand the cell-type-specific impact of this compound.

Disease-Specific Models: Given the link between NMDA receptor hypofunction and conditions like Alzheimer's disease, testing this compound in relevant models, such as the 3xTg-AD mouse model or Drosophila models of Alzheimer's, could provide insights into its therapeutic potential. nih.govexlibrisgroup.com

Integration with Systems Biology and Omics Approaches for Comprehensive Understanding

To gain a holistic view of the biological impact of this compound, integrating systems biology and multi-omics approaches will be essential. nih.gov These technologies can move research beyond a single target and reveal the compound's influence on entire molecular networks. youtube.comnih.gov

Metabolomics: This can reveal how the compound alters metabolic pathways. For example, metabolomic analysis has shown that D-serine can inhibit one-carbon metabolism by competing with L-serine for transport into mitochondria. biorxiv.org It would be valuable to see if this compound induces similar metabolic shifts.

Proteomics: This technique can identify changes in protein expression and signaling complexes following treatment. Proteomic analysis of NMDA receptor complexes has been used to identify associated adhesion and signaling proteins. jax.org Applying this to cells treated with this compound could uncover its downstream effects on synaptic protein networks.

Transcriptomics and Genomics: Analyzing changes in gene expression can highlight the cellular pathways modulated by the compound. nih.gov Single-cell multi-omics, for instance, has been used to dissect the complex immune dysregulation in anti-NMDA receptor encephalitis, revealing activation of specific pathways in B cells and myeloid cells. nih.gov A similar approach could map the transcriptional response to this compound across different brain cell types.

Glycoproteomics: Given that many CNS proteins are glycosylated, and that glycosylation patterns can be altered in disease, this is a growing area of interest. Studies have begun to map the N-glycosylation landscape of serum glycoproteins in animal models. mdpi.com Investigating if this compound affects the glycosylation of its target receptors or related proteins could reveal another layer of regulation.

By integrating these multi-omic datasets, researchers can build comprehensive models of the compound's mechanism of action, moving from a single-target focus to a network-level understanding. acs.org

Comparative Analysis with Other D-Amino Acid Derivatives and Carbamoyl Compounds

To understand the unique properties of this compound, it is crucial to perform comparative analyses against related molecules.

Other D-Amino Acid Derivatives: How do the efficacy, potency, and binding kinetics of this compound compare to other D-serine derivatives or other D-amino acids like D-aspartate? nih.gov Such studies, which can involve techniques like liquid chromatography for separating enantiomers, are essential for structure-activity relationship (SAR) analysis. biopharmaspec.comresearchgate.net For example, comparative studies of D- and L-amino acids have shown significant differences in their taste profiles and detection thresholds, highlighting how chirality can dramatically alter biological perception. researchgate.net

Carbamoyl Compounds: The carbamoyl group is present in various approved CNS drugs, such as the cholinesterase inhibitor rivastigmine. nih.gov Comparative studies with other carbamoyl-containing compounds could elucidate the specific contribution of this functional group to the pharmacokinetic and pharmacodynamic properties of this compound, including its potential for covalent binding and its ability to cross the blood-brain barrier. nih.govnih.gov

Parent Compound (D-Serine) and Glycine (B1666218): A direct comparison with the endogenous co-agonists D-serine and glycine is fundamental. Research has established that D-serine is often the dominant co-agonist for NMDA receptor-mediated neurotoxicity and synaptic plasticity. nih.govtechnion.ac.il Determining where this compound fits on this spectrum—for example, its relative potency in modulating locomotor networks compared to D-serine—will be key to defining its pharmacological profile. nih.gov

Investigation of D-Serine Shuttle Mechanisms and Potential Modulation by Analogues

The synthesis and release of D-serine are tightly regulated by a metabolic cross-talk between astrocytes and neurons, often termed the "serine shuttle." portlandpress.com Astrocytes synthesize L-serine, which is then shuttled to neurons to be converted into D-serine by the enzyme serine racemase. nih.govnih.govpnas.org This neuronally-derived D-serine is then released to modulate synaptic NMDA receptors. nih.govfrontiersin.org

Future research should investigate how this compound influences this shuttle.

Modulation of Serine Racemase: Does the compound directly or allosterically modulate the activity of serine racemase? Modulating this enzyme is a therapeutic strategy being explored for conditions involving NMDA receptor hypofunction. nih.govexlibrisgroup.com

Impact on Transporters: As mentioned in section 7.1, a key question is whether this compound interacts with the amino acid transporters (like ASCT1, Asc-1) that facilitate the movement of L-serine and D-serine between neurons and glia. portlandpress.comfrontiersin.org Inhibition of these transporters has been shown to be a potential therapeutic strategy to reduce synaptic damage after brain injury by limiting D-serine release. nih.gov

Influence of Glycine: Glycine itself has a complex, dual role in regulating D-serine metabolism, involving both tonic inhibition of serine racemase and transient, transporter-mediated D-serine release. nih.govpnas.org Understanding how an exogenous derivative like this compound perturbs this delicate interplay between the two co-agonists is a critical and unexplored area.

By exploring these avenues, the scientific community can build a comprehensive understanding of this compound, paving the way for potential therapeutic applications based on a robust foundation of mechanistic insight.

Q & A

Q. What synthetic methodologies are most effective for producing N-(Phenylcarbamoyl)-D-serine, and how do reaction conditions influence yield?

The Schotten-Baumann reaction is commonly used for synthesizing N-(phenylcarbamoyl) derivatives. For this compound, benzoic acid chloride reacts with D-serine under basic aqueous conditions (e.g., NaOH) to form the carbamoyl linkage. Key parameters include:

- Temperature : Room temperature (25°C) avoids side reactions like hydrolysis of the acyl chloride.

- Solvent system : A biphasic system (water/dichloromethane) improves interfacial reactivity.